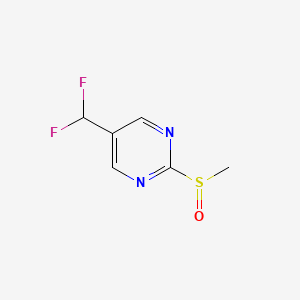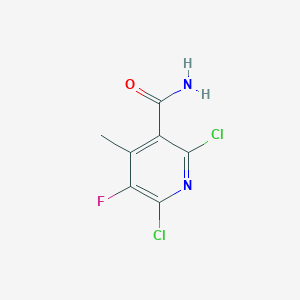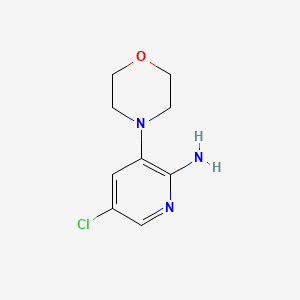
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a methylsulfinyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Introduction of Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions.
Introduction of Methylsulfinyl Group: The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 5-(Difluoromethyl)-2-(methylsulfonyl)pyrimidine.
Reduction: 5-(Methyl)-2-(methylsulfinyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe to study biological processes and enzyme interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)-2-(methylsulfinyl)pyrimidine: Similar structure but with a trifluoromethyl group.
5-(Difluoromethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Uniqueness
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is unique due to the presence of both difluoromethyl and methylsulfinyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H6F2N2OS |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H6F2N2OS/c1-12(11)6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3 |
Clave InChI |
KIDWQNAAXXESRJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=C(C=N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)




![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)

